molecular formula C10H7F3N2O2 B13336102 5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13336102
M. Wt: 244.17 g/mol
InChI Key: DVJKORRQSHUTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a heterocyclic compound that features an indole core substituted with an amino group at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step processes. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminobenzonitrile, the introduction of a trifluoromethyl group can be achieved through electrophilic substitution, followed by cyclization to form the indole ring. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-indole-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Lacks the amino group, affecting its reactivity and biological activity.

    5-Amino-6-methyl-1H-indole-3-carboxylic acid: The methyl group replaces the trifluoromethyl group, altering its lipophilicity and reactivity.

Uniqueness

The presence of both the amino and trifluoromethyl groups in 5-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the amino group provides sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

5-amino-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-2-8-4(1-7(6)14)5(3-15-8)9(16)17/h1-3,15H,14H2,(H,16,17)

InChI Key

DVJKORRQSHUTRX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)C(F)(F)F)NC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.